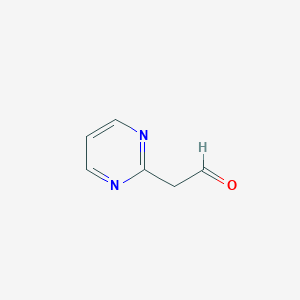

2-(Pyrimidin-2-YL)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidin-4-ones through a three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C-H activation demonstrates the complex chemical reactions involving 2-(Pyrimidin-2-YL)acetaldehyde. This process allows for the incorporation of a wide range of functional groups, showcasing the versatility of this compound in synthetic chemistry (Hoang, Zoll, & Ellman, 2019).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including this compound, plays a crucial role in their chemical properties and reactivity. For example, the formation of pyrido[2,3-d][6,5-d]dipyrimidine derivatives through the reaction of aromatic aldehydes with aminopyrimidines under microwave irradiation highlights the impact of molecular structure on the synthesis of complex pyrimidine-based molecules (Lin et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving this compound are diverse and lead to various functionalized products. The reaction between 2-pyridinecarboxaldehyde and gamma-hydroxy-alpha,beta-acetylenic esters to form highly functionalized cyclic acetals showcases the compound's reactivity and the potential for creating complex molecules under mild conditions (Osman & Koide, 2008).

Scientific Research Applications

Organic Synthesis Applications

Pyrimidine derivatives serve as pivotal intermediates in the synthesis of complex molecules. For example, pyrimidine has been utilized as a removable directing group in the Pd-catalyzed C2-acylation of indoles, demonstrating its utility in facilitating selective organic transformations (G. Kumar & G. Sekar, 2015). Moreover, the synthesis and antimicrobial activity of new pyrimidine-hydrazones highlight the versatility of pyrimidine derivatives in producing biologically active compounds (Z. Kaplancıklı et al., 2013).

Materials Science

In materials science, pyrimidine derivatives have been explored for their potential in creating novel materials with unique properties. For instance, the study on the cleavage of C-S bonds leading to the formation of a tetranuclear Cu(I) cluster involving pyrimidine derivatives reveals the potential of these compounds in the design of new metal-organic frameworks or catalytic systems (Chunhui Huang et al., 2007).

Pharmacological Research

In pharmacological research, pyrimidine derivatives have been investigated for their therapeutic potential. The synthesis and evaluation of novel pyrimidine derivatives for their antimicrobial, anti-inflammatory, and cytotoxic activities underline the significance of pyrimidine chemistry in drug discovery and development (K. Ishwar Bhat et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2-(Pyrimidin-2-YL)acetaldehyde is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix and connective tissues .

Mode of Action

This inhibition could potentially lead to a decrease in the production of collagen, thereby affecting fibrotic processes .

Biochemical Pathways

The compound’s interaction with collagen prolyl 4-hydroxylases affects the collagen synthesis pathway . By inhibiting these enzymes, this compound may reduce the production of collagen, a key component in the formation of fibrotic tissue .

Result of Action

The primary molecular effect of this compound is the inhibition of collagen production . This results in a decrease in the formation of fibrotic tissue, which is beneficial in the treatment of conditions characterized by excessive fibrosis .

Safety and Hazards

The safety data sheet for a related compound, Pyrimidin-2-yl-piperidine-4-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The exploration of the chemistry and medicinal diversity of pyrimidine might pave the way to long-awaited discoveries in therapeutic medicine for future drug design . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

2-pyrimidin-2-ylacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-5H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLRQSBIYPFIKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619123 |

Source

|

| Record name | (Pyrimidin-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120455-86-9 |

Source

|

| Record name | 2-Pyrimidineacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120455-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.